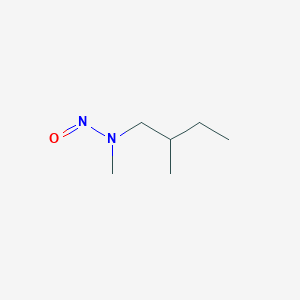
N-methyl-N-(2-methylbutyl)nitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2-methylbutyl)nitrous amide, also known as methohexital, is a short-acting barbiturate that is commonly used as an anesthetic agent. It was first synthesized in the 1950s and has since been used extensively in medical settings due to its rapid onset and short duration of action.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(2-methylbutyl)nitrous amide has been extensively studied for its use as an anesthetic agent. It has been shown to be effective in inducing anesthesia in a variety of surgical procedures. Additionally, it has been used as a sedative agent in the treatment of insomnia and anxiety disorders.
Wirkmechanismus
N-methyl-N-(2-methylbutyl)nitrous amide acts on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for inhibiting the transmission of nerve impulses. By binding to this receptor, N-methyl-N-(2-methylbutyl)nitrous amide enhances the effects of GABA, leading to the suppression of neuronal activity and induction of anesthesia.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylbutyl)nitrous amide has a number of biochemical and physiological effects. It is a potent central nervous system depressant, leading to the suppression of neuronal activity and induction of anesthesia. It also has analgesic properties, making it useful in the treatment of pain. Additionally, it can cause respiratory depression, hypotension, and bradycardia.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(2-methylbutyl)nitrous amide has a number of advantages and limitations for use in laboratory experiments. Its rapid onset and short duration of action make it useful for studies that require precise timing. Additionally, its potency and ability to induce anesthesia make it useful for studies that require immobilization of test subjects. However, its potential for respiratory depression and other adverse effects must be taken into account when designing experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-methyl-N-(2-methylbutyl)nitrous amide. One area of interest is the development of new anesthetic agents that have fewer adverse effects than current agents. Additionally, there is interest in the use of N-methyl-N-(2-methylbutyl)nitrous amide as a sedative agent in the treatment of anxiety and insomnia. Finally, there is potential for further study of the mechanism of action of N-methyl-N-(2-methylbutyl)nitrous amide, which could lead to the development of new drugs that target the GABA receptor.
Synthesemethoden
The synthesis of N-methyl-N-(2-methylbutyl)nitrous amide involves the reaction between 2-methyl-2-butanol and nitrous acid. The resulting compound is then reacted with methylamine to form the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
CAS-Nummer |
130787-81-4 |
|---|---|
Produktname |
N-methyl-N-(2-methylbutyl)nitrous amide |
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
N-methyl-N-(2-methylbutyl)nitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-4-6(2)5-8(3)7-9/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
RAPPKPUENZGVFU-UHFFFAOYSA-N |
SMILES |
CCC(C)CN(C)N=O |
Kanonische SMILES |
CCC(C)CN(C)N=O |
Synonyme |
N-nitrosomethyl(2-methylbutyl)amine NM2MBA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















